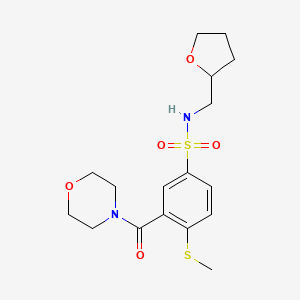![molecular formula C19H18ClFN2O2 B4646547 2-chloro-6-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4646547.png)
2-chloro-6-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
Vue d'ensemble
Description
2-chloro-6-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as CFTRinh-172 and is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. CFTR is a protein that controls the movement of chloride ions across cell membranes and is essential for the normal function of various organs, including the lungs, pancreas, and sweat glands.
Mécanisme D'action
CFTRinh-172 acts by binding to a specific site on the CFTR channel and blocking the movement of chloride ions across the cell membrane. This inhibition results in the accumulation of chloride ions inside the cell and the reduction of fluid secretion. CFTRinh-172 has been shown to be a potent and selective inhibitor of CFTR channels, with little or no effect on other chloride channels.
Biochemical and physiological effects:
CFTRinh-172 has been shown to have various biochemical and physiological effects on different cell types and tissues. In airway epithelial cells, CFTRinh-172 reduces the volume of airway surface liquid, which is important for the clearance of mucus and bacteria from the lungs. In pancreatic duct cells, CFTRinh-172 reduces the secretion of bicarbonate ions, which can lead to the development of pancreatitis. In sweat gland cells, CFTRinh-172 reduces the secretion of chloride ions, which can lead to the development of sweat gland dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CFTRinh-172 in lab experiments is its potency and selectivity for CFTR channels. This allows for precise and specific inhibition of CFTR activity, which is important for studying the function and regulation of this protein. Another advantage is the availability of pure and high-quality CFTRinh-172, which can be easily synthesized and purified. However, one limitation of using CFTRinh-172 is its potential off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CFTRinh-172. One direction is to investigate the potential therapeutic applications of this compound for the treatment of CFTR-related diseases, such as cystic fibrosis. Another direction is to develop new and more potent inhibitors of CFTR channels, which can be used to study the function and regulation of this protein in more detail. Additionally, future research can focus on the development of new methods for the synthesis and purification of CFTRinh-172, which can improve its availability and quality for scientific research.
Applications De Recherche Scientifique
CFTRinh-172 has been extensively used in scientific research to study the function and regulation of CFTR channels. This compound has been shown to inhibit CFTR activity in various cell types, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. CFTRinh-172 has also been used to investigate the role of CFTR in various diseases, including cystic fibrosis, chronic obstructive pulmonary disease, and pancreatitis.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-15-5-4-6-16(21)17(15)18(24)22-14-9-7-13(8-10-14)19(25)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLBKQBOXILNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4646465.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4646468.png)
![4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B4646471.png)




![methyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4646495.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4646501.png)
![2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646518.png)



